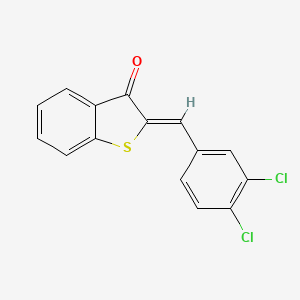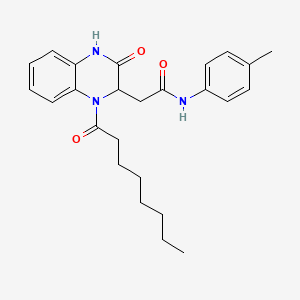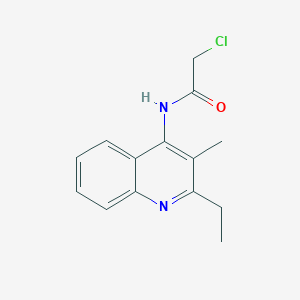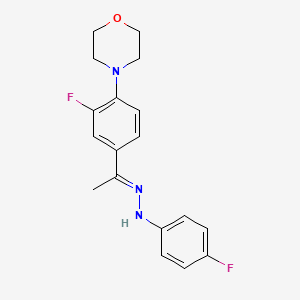![molecular formula C26H20N2O6 B11521120 5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11521120.png)
5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone: , also known by its chemical formula C22H16N2O6 , belongs to the class of heterocyclic compounds. Its intricate fused-ring system combines nitrogen and oxygen atoms, resulting in a unique and challenging structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through cyclization reactions, where appropriately functionalized precursors undergo intramolecular reactions to form the complex ring system. Specific synthetic routes may vary, but they often include oxidative or reductive steps.
Reaction Conditions: The exact conditions depend on the specific synthetic pathway chosen. Researchers typically employ organic solvents, catalysts, and carefully controlled temperatures to guide the reaction toward the desired product.
Industrial Production: While not widely produced industrially, research laboratories and specialized chemical companies may synthesize small quantities for scientific investigations.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction processes may yield partially saturated forms of the compound.
Substitution: Substituents on the aromatic rings can be modified via substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO) or hydrogen peroxide (HO) are commonly used.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) serve as reducing agents.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides) participate in substitution reactions.
Major Products: The specific products depend on reaction conditions and substituents. Oxidation may lead to quinone derivatives, while reduction could yield partially saturated analogs.
Scientific Research Applications
Chemistry:
Complex Synthesis: Researchers study this compound to explore novel synthetic methodologies.
Structural Elucidation: Its intricate structure challenges spectroscopic techniques and computational methods.
Biological Activity: Investigating its effects on cellular processes, potential drug targets, or toxicity.
Antioxidant Properties: Due to its phenolic groups, it may exhibit antioxidant activity.
Materials Science:
Pharmaceuticals: If derivatives show promising biological activity, they could inspire drug development.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular signaling cascades.
Comparison with Similar Compounds
While this compound is relatively rare, its structural features set it apart. Similar compounds include other polycyclic heterocycles, but none precisely match its arrangement.
Properties
Molecular Formula |
C26H20N2O6 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5,12-bis(3-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C26H20N2O6/c29-13-5-1-3-11(9-13)27-23(31)19-15-7-8-16(20(19)24(27)32)18-17(15)21-22(18)26(34)28(25(21)33)12-4-2-6-14(30)10-12/h1-10,15-22,29-30H |
InChI Key |
QFYHQOVFUCVDIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3C4C=CC(C3C2=O)C5C4C6C5C(=O)N(C6=O)C7=CC(=CC=C7)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(3-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11521037.png)
![2-(1-(1H-Benzo[d]imidazol-2-yl)ethylidene)hydrazinecarbothioamide](/img/structure/B11521040.png)
![4-[(Z)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2,6-dibromophenol](/img/structure/B11521046.png)

![4-[({(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetyl)amino]benzoic acid](/img/structure/B11521054.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B11521065.png)
![(2E)-6-acetyl-5-(4-methoxyphenyl)-7-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521067.png)

acetic acid](/img/structure/B11521075.png)



![N-[2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B11521115.png)
![Ethyl 4-({4-[chloro(difluoro)methoxy]phenyl}amino)-6-methoxyquinoline-3-carboxylate](/img/structure/B11521116.png)
